![molecular formula C17H18N2O3S B2561638 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921862-12-6](/img/structure/B2561638.png)
2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Description
Synthesis Analysis
In the search for novel small molecules activating procaspase-3, two series of novel compounds have been designed and synthesized . The synthesis process involves the use of various chemical reactions and techniques, but the specific synthesis process for 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antitumor Agents
The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .
Cell Cycle and Apoptosis Regulation
The compound has been found to affect cell cycle and apoptosis . The representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of the compound in regulating cell growth and death, which is crucial in cancer treatment .
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . They have been reported as antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . This makes the compound potentially useful in the treatment of conditions characterized by inflammation .
Antioxidant Activity
The compound, being an indole derivative, also has antioxidant activity . This means it can neutralize harmful free radicals in the body, which can help prevent various health conditions .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could be used in the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could be used in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . This suggests that the compound could be used in the development of new antimalarial drugs .
properties
IUPAC Name |
2,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLYJJZHPWVGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide |
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